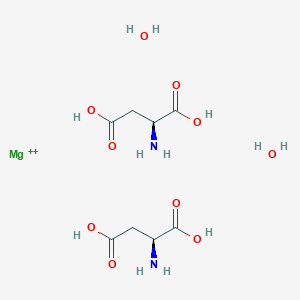
Magnesium l-aspartate dihydrate
概要
説明
作用機序
Target of Action
Magnesium l-aspartate dihydrate, also known as Magnesium;(2S)-2-aminobutanedioic acid;dihydrate, is primarily targeted towards the regulation of magnesium levels in the body . Magnesium is an essential micronutrient that plays a crucial role in various physiological processes, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation .
Mode of Action
The compound works by supplying magnesium, which is chelated, or bound, to aspartate, a dicarboxylic amino acid . This chelated structure enhances the water solubility of this compound compared to other magnesium salts, such as magnesium oxide or magnesium citrate . This high solubility facilitates its absorption in the body, thereby effectively increasing the body’s magnesium levels .
Biochemical Pathways
This compound affects several biochemical pathways due to the critical role of magnesium in numerous enzymatic reactions. It is a cofactor in many enzymatic reactions in the body involving protein synthesis and carbohydrate metabolism . For instance, it is involved in the glycolysis pathway, where it aids in the conversion of glucose to pyruvate, and in the Krebs cycle, where it helps generate energy .
Pharmacokinetics
The pharmacokinetics of this compound is characterized by its high oral bioavailability . This means that a significant proportion of the ingested compound is absorbed into the bloodstream. The compound’s high water solubility contributes to its high bioavailability . .
Result of Action
The primary result of the action of this compound is the increase in the body’s magnesium levels . This can help prevent and treat magnesium deficiency, which can manifest as loss of appetite, nausea, vomiting, fatigue, and weakness . Moreover, by participating in numerous enzymatic reactions, it supports various physiological processes, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;(2S)-2-aminobutanedioic acid;dihydrate typically involves the reaction of magnesium salts with L-aspartic acid in an aqueous solution. One common method is to dissolve magnesium oxide or magnesium hydroxide in water, followed by the addition of L-aspartic acid. The reaction mixture is then heated to promote the formation of the desired compound. The resulting solution is allowed to cool, leading to the crystallization of magnesium;(2S)-2-aminobutanedioic acid;dihydrate.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of large-scale reactors. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to maximize yield and purity. The final product is typically obtained through filtration, drying, and recrystallization processes.
化学反応の分析
Types of Reactions
Magnesium l-aspartate dihydrate can undergo various chemical reactions, including:
Oxidation: The amino group in the L-aspartic acid moiety can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of carboxyl groups can produce alcohols.
科学的研究の応用
Magnesium l-aspartate dihydrate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its role in cellular metabolism and as a potential supplement for magnesium and aspartic acid.
Medicine: Research is ongoing to explore its potential benefits in treating magnesium deficiency and related conditions.
Industry: It is used in the production of biodegradable polymers and as a stabilizer in certain formulations.
類似化合物との比較
Magnesium l-aspartate dihydrate can be compared with other magnesium salts and amino acid complexes:
Magnesium sulfate: Commonly used as a magnesium supplement and in medical treatments.
Magnesium citrate: Known for its use as a laxative and magnesium supplement.
Magnesium glycinate: Often used for its high bioavailability and gentle effect on the stomach.
Each of these compounds has unique properties and applications, with magnesium;(2S)-2-aminobutanedioic acid;dihydrate being particularly notable for its combination of magnesium and L-aspartic acid, which may offer synergistic benefits in certain applications.
特性
IUPAC Name |
magnesium;(2S)-2-aminobutanedioic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7NO4.Mg.2H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;2*1H2/q;;+2;;/t2*2-;;;/m00.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAXHZXYTCHQPJ-PXYKVGKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O.O.O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O.O.O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18MgN2O10+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the focus of the research paper provided?
A1: The research paper focuses on the evaluation of enantiomeric purity of Magnesium-L-aspartate dihydrate. [] This suggests that the study likely investigated the presence and quantity of both the desired L-aspartate enantiomer and the undesired D-aspartate enantiomer in samples of the compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1459904.png)
![1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester](/img/structure/B1459905.png)
![Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1459908.png)
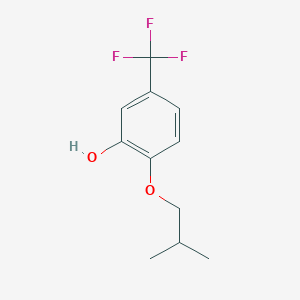



![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1459914.png)
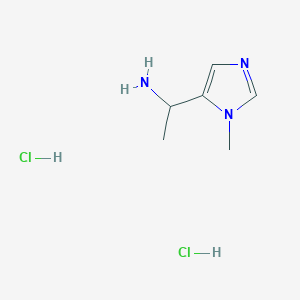
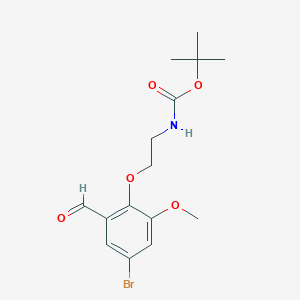

![3-[(Azetidin-1-yl)methyl]-2-chloropyridine](/img/structure/B1459922.png)
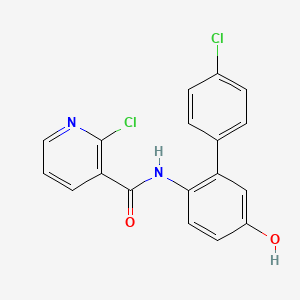
![6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B1459925.png)
